5-Ethyl-2H-1,3-benzodioxol-2-one

Description

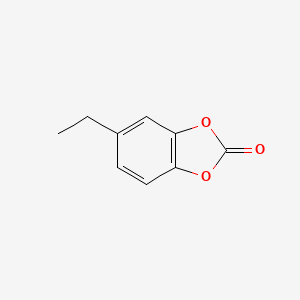

Structure

2D Structure

3D Structure

Properties

CAS No. |

661450-95-9 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-ethyl-1,3-benzodioxol-2-one |

InChI |

InChI=1S/C9H8O3/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |

InChI Key |

CIXXDTLJDWSUCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Ethyl 2h 1,3 Benzodioxol 2 One and Its Analogues

De Novo Synthesis Approaches to the 1,3-Benzodioxol-2-one (B1265739) Ring System

The creation of the 1,3-benzodioxol-2-one scaffold from basic starting materials is a fundamental aspect of its chemistry. This process often involves a sequence of reactions to first form the benzodioxole ring, followed by the introduction of the carbonyl group at the 2-position.

Cyclization Reactions for Benzodioxole Ring Formation

The formation of the 1,3-benzodioxole (B145889) ring is a critical step. chemicalbook.com A common and foundational method involves the condensation of a catechol (1,2-dihydroxybenzene) with a suitable methylene (B1212753) source. chemicalbook.comwikipedia.orggoogle.com This reaction, typically catalyzed by a strong acid, results in the formation of the characteristic methylenedioxy bridge. chemicalbook.com The versatility of this core structure allows for the synthesis of a wide array of derivatives with diverse applications. chemicalbook.com

Recent advancements have explored various catalytic systems to improve efficiency and yield. For instance, the use of HY zeolite as a catalyst has been investigated for the acetalization and ketalization of catechols with aldehydes and ketones, demonstrating the ongoing efforts to refine these cyclization methods. researchgate.net

Carbonylation Strategies for the 2-one Moiety

Once the benzodioxole ring is established, the next crucial step is the introduction of the carbonyl group at the 2-position to form the 2-one moiety. This is often achieved through carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule.

One strategy involves the use of phosgene (B1210022) or its equivalents to react with the diol functionality of the catechol precursor before or during the cyclization process. More contemporary and safer methods utilize alternative carbonyl sources. For example, palladium-catalyzed carbonylation reactions have emerged as a powerful tool in organic synthesis for the formation of carbonyl compounds. unipr.it These methods offer high efficiency and selectivity under milder conditions. unipr.it Research into electrochemical oxidative carbonylation of related hydrazides to form oxadiazolones highlights the potential for developing greener and more efficient carbonylation techniques. rsc.org

Functionalization and Derivatization of Benzodioxole Precursors for 5-Ethyl-2H-1,3-Benzodioxol-2-one Synthesis

An alternative and often more practical approach to synthesizing this compound involves starting with a pre-formed benzodioxole ring and introducing the ethyl group at the 5-position.

Introduction of the Ethyl Group at the 5-Position

The introduction of an ethyl group onto the benzodioxole ring at the 5-position is a key functionalization step. wikipedia.org This can be accomplished through various classical and modern organic reactions.

Friedel-Crafts Acylation followed by Reduction: A common method is the Friedel-Crafts acylation of 1,3-benzodioxole with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to produce 1-(1,3-benzodioxol-5-yl)ethan-1-one. Subsequent reduction of the ketone functionality, for instance, through a Clemmensen or Wolff-Kishner reduction, yields the desired 5-ethyl-1,3-benzodioxole.

Direct Ethylation: Direct ethylation of the benzodioxole ring is also possible using ethylating agents like ethyl halides in the presence of a suitable catalyst. wikipedia.org However, controlling the regioselectivity to favor substitution at the 5-position can be challenging.

A patented process describes the synthesis of 5-alkylbenzo chemicalbook.comnih.govdioxoles starting from 4-acylphenol. google.com This multi-step process involves catalytic hydrogenation, acylation, and a Lewis acid-catalyzed rearrangement, ultimately leading to the desired 5-alkylated product. google.com

Modification of Existing Benzodioxole Derivatives

The synthesis can also commence from readily available benzodioxole derivatives. chemicalbook.com For instance, safrole (5-(2-propenyl)-1,3-benzodioxole), a naturally occurring compound, can serve as a starting material. google.comnih.gov The propenyl group at the 5-position can be chemically modified, for example, through hydrogenation, to yield the corresponding ethyl group.

Another approach involves the functionalization of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). The aldehyde group can be converted to an ethyl group through a series of reactions, such as a Wittig reaction to form a vinyl group, followed by hydrogenation. The synthesis of various 1,3-benzodioxole derivatives containing different functional groups has been explored, demonstrating the versatility of this scaffold for creating a wide range of compounds. researchgate.netnih.govfrontiersin.org

Advanced Synthetic Techniques and Optimization

The field of organic synthesis is constantly evolving, with new techniques being developed to improve efficiency, selectivity, and sustainability.

Continuous Flow Chemistry: The acylation of 1,3-benzodioxole has been studied in a continuous flow process using a recyclable heterogeneous catalyst. nih.govmdpi.com This approach offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up compared to traditional batch processes. nih.govmdpi.com

Catalyst Development: Research into novel catalysts, including metal-based and organocatalysts, is ongoing to enhance the selectivity and yield of key synthetic steps. organic-chemistry.org For example, the use of zinc-exchanged Aquivion has shown promise in the acylation of 1,3-benzodioxole. nih.gov

Stereoselective Synthesis: For analogues of this compound that may contain chiral centers, asymmetric synthesis methods are crucial. google.com This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

The table below summarizes some of the key synthetic reactions and the types of compounds involved in the synthesis of this compound and its analogues.

| Reaction Type | Starting Material(s) | Reagent(s)/Catalyst(s) | Product(s) | Reference(s) |

| Benzodioxole Ring Formation | Catechol, Dihalomethane | Acid Catalyst | 1,3-Benzodioxole | chemicalbook.comwikipedia.orggoogle.com |

| Friedel-Crafts Acylation | 1,3-Benzodioxole, Acetyl Chloride | Lewis Acid | 1-(1,3-Benzodioxol-5-yl)ethan-1-one | nih.govmdpi.com |

| Reduction of Ketone | 1-(1,3-Benzodioxol-5-yl)ethan-1-one | Reducing Agent (e.g., H₂, Pd/C) | 5-Ethyl-1,3-benzodioxole | google.com |

| Modification of Safrole | Safrole | H₂, Catalyst | Dihydrosafrole (5-Propyl-1,3-benzodioxole) | google.com |

| Carbonylation | 1,3-Benzodioxole | CO, Catalyst | 1,3-Benzodioxole-5-carbaldehyde | unipr.it |

Catalytic Pathways in Benzodioxole Synthesis (e.g., CO₂ utilization)

The use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock is a significant area of research for sustainable chemical synthesis. mdpi.com In the context of benzodioxole synthesis, CO₂ can serve as the carbonyl source for the formation of the cyclic carbonate ring in 2H-1,3-benzodioxol-2-one structures. The direct carboxylation of organic compounds is an appealing method for creating C-C bonds under mild conditions. mdpi.com

While direct synthesis of this compound using CO₂ is an area of ongoing research, related syntheses demonstrate the principle. For instance, the synthesis of benzimidazole (B57391) has been shown to be significantly improved by the synergistic effect of CO₂ and a calcium 4-amino-3-hydroxybenzoate catalyst, which increased the product yield from 28% to 94%. nih.gov Such catalytic systems, combining a catalyst with CO₂, could be adapted for the carboxylation of substituted catechols (1,2-dihydroxybenzenes) to form the benzodioxole-2-one core. The general approach involves the catalytic insertion of CO₂ into a metal-carbon or metal-oxygen bond to form the cyclic carbonate. mdpi.com

Table 1: Examples of Catalysts Used in CO₂ Fixation Reactions

| Catalyst Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Silver N-heterocyclic carbene (NHC) complexes | Terminal alkynes | Propiolic acids | mdpi.com |

| Palladium(II) acetate (B1210297) | 2-Hydroxystyrene | Coumarins | mdpi.com |

| Calcium 4-amino-3-hydroxybenzoate | o-Phenylenediamine | Benzimidazole | nih.gov |

| CZA (Cu-Zn-Al oxides) + Zeolite | CO₂ + H₂ | Hydrocarbons |

Stereoselective Synthesis of Chiral Analogues

Many applications of benzodioxole derivatives require specific stereoisomers, making stereoselective synthesis a critical field of study. nih.govrsc.org Asymmetric synthesis aims to produce a single enantiomer of a target molecule. ethz.ch This can be achieved using various methods, including starting with a chiral material, resolving a racemic mixture, or using chiral auxiliaries or catalysts. ethz.ch

A pertinent example is the synthesis of (S)-α-Methyl-1,3-benzodioxole-5-ethanol, a chiral analogue of the target compound family. google.com The process involves an initial reduction step that establishes the desired stereochemistry, which can be accomplished through enzymatic reduction to ensure high enantioselectivity. google.com This chiral alcohol intermediate is then used in subsequent reactions, such as a Pictet-Spengler reaction, to build more complex chiral molecules. google.com The synthesis of optically pure 1,2-diols and 1,3-diols, which can serve as precursors for chiral benzodioxole analogues, is another key strategy that relies on catalytic asymmetric methods. nih.gov

Multi-Step Synthesis Strategies and Cascade Reactions

The construction of substituted benzodioxoles often requires multi-step synthetic sequences. researchgate.netyoutube.com A notable process for synthesizing 5-alkylbenzo nih.govresearchgate.netdioxoles starts from 4-acylphenols. google.com This multi-step strategy involves:

Catalytic hydrogenation of the acyl group on the phenol (B47542) to an alkyl group.

Acylation of the phenolic hydroxyl group.

Fries rearrangement using a Lewis acid to move the acyl group to the ortho position, creating a 4-alkyl-2-acylphenol.

Baeyer-Villiger oxidation of the 2-acyl group to form an ester.

Hydrolysis to yield a 4-alkylcatechol.

Ring closure with a methylene source (like a dihalomethane) to form the 5-alkylbenzo nih.govresearchgate.netdioxole ring. google.com

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient route to complex molecules. rsc.orguniv-rennes.fr For example, secondary amine-catalyzed dual Michael cascade reactions have been used to synthesize 4H-benzo[d] nih.govresearchgate.netdioxin-4-ones, which are structurally related to benzodioxoles. rsc.org Similarly, efficient multi-catalysis cascade reactions have been developed to rapidly build drug-like polycyclic structures from simple starting materials. rsc.orgresearchgate.net

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.comwikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like an amine. wikipedia.orgsci-hub.se The reaction usually proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

This reaction is highly versatile and can be used to synthesize precursors for benzodioxole derivatives. For instance, a substituted benzaldehyde, such as piperonal (1,3-benzodioxole-5-carbaldehyde), can be reacted with an active methylene compound like malonic acid or its esters. The Doebner modification of this reaction uses pyridine (B92270) as a solvent and catalyst, which often leads to condensation followed by decarboxylation when malonic acid is used. wikipedia.orgorganic-chemistry.org Sequential reactions involving an initial Knoevenagel condensation followed by an intramolecular cyclization have been developed to create indene (B144670) derivatives, showcasing the power of this reaction in building complex cyclic systems from simple precursors. nih.gov

Claisen–Schmidt Reaction and Ultrasonic Irradiation in Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, also known as a chalcone (B49325). mdpi.com This reaction is a cornerstone for creating carbon skeletons that can be further elaborated into various heterocyclic systems.

The efficiency of the Claisen-Schmidt reaction can be dramatically improved through the use of ultrasonic irradiation. nih.govmdpi.comekb.eg Ultrasound-assisted synthesis offers several advantages over conventional methods, including significantly shorter reaction times, higher yields, and lower energy consumption, aligning with the principles of green chemistry. researchgate.netekb.eg For example, the condensation of acetophenone (B1666503) with various aromatic aldehydes using catalysts like KOH or KF-Al₂O₃ under ultrasound irradiation results in chalcone yields of up to 98%. nih.gov This method could be applied to a substituted acetophenone precursor to build the side chain, which is then subsequently reduced to the ethyl group found in this compound.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Claisen-Schmidt Condensation

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | Prolonged | Lower | Standard heating | mdpi.com |

| Ultrasound-Assisted | Shorter (minutes) | High (up to 98%) | Pulverized KOH, ethanol | nih.govekb.eg |

| Ultrasound-Assisted | Shorter | High | Basic activated carbons (Na, Cs-Norit) | researchgate.netosti.gov |

Esterification and Nucleophilic Substitution Reactions

Esterification is a key reaction in the synthesis of the target molecule, as the 2-oxo-1,3-benzodioxole structure is a cyclic carbonate, which is a diester of carbonic acid. The formation of this ring system from a substituted catechol (like 4-ethylcatechol) involves acylation of the two phenolic hydroxyl groups with a phosgene equivalent. This proceeds via a nucleophilic acyl substitution mechanism. quora.com

Nucleophilic substitution reactions are also fundamental for modifying precursors and intermediates. sinica.edu.tw For example, alcohols can be converted into good leaving groups (like tosylates) or directly into alkyl halides, which can then be substituted by other nucleophiles to build a desired side chain. sinica.edu.tw The synthesis of 1,3-benzodioxole derivatives has been reported through multi-step pathways that explicitly include esterification as a key transformation. researchgate.net Furthermore, nucleophilic substitution is employed in the synthesis of related compounds, such as the reaction of 5-(2-bromoethyl)-1,3-benzodioxole with thiourea (B124793) to form a thiol, demonstrating the utility of this reaction class in modifying the side chain at the 5-position. prepchem.com

Purification and Separation Methodologies for this compound and its Isomers

After synthesis, purification of the product and separation of any isomers are critical steps to obtain a compound of high purity.

For general purification to remove reagents, by-products, and solvents, column chromatography is a standard and widely used technique. In the purification of a related compound, 2-(1,3-Benzodioxol-5-yl)ethanethiol, column chromatography on silica (B1680970) gel with a hexane-benzene solvent system was successfully employed. prepchem.com

When the synthesis produces a mixture of isomers, such as positional isomers or stereoisomers, more specialized techniques are required.

Recrystallization: This is a powerful method for separating isomers that have different solubilities. A mixed solvent system is often used to fine-tune the solubility and achieve effective separation. For example, isomers of substituted indazoles have been successfully separated to purities greater than 99% by selective recrystallization from a mixed solvent. google.com

High-Performance Liquid Chromatography (HPLC): For separating isomers that are difficult to resolve by other means, particularly enantiomers (optical isomers), chiral HPLC is the method of choice. A reversed-phase HPLC method has been developed to separate the enantiomers of 1,4-benzodiazepine (B1214927) glucuronides using an octadecyl column. nih.gov This demonstrates the capability of HPLC to resolve chiral compounds, a technique that would be directly applicable to the separation of chiral analogues of benzodioxole derivatives. nih.gov

Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the purification of 1,3-benzodioxole derivatives from complex reaction mixtures. Column chromatography, particularly flash chromatography over silica gel, is a prevalent method due to its efficiency in separating compounds with different polarities. wiley-vch.deamazonaws.com The choice of eluent or mobile phase is crucial for achieving optimal separation. reddit.com Common solvent systems are mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether. wiley-vch.deamazonaws.com The ratio of these solvents is adjusted to control the retention of the compounds on the stationary phase.

For instance, in the synthesis of various benzodioxole analogues, crude products are often subjected to column chromatography on silica gel. wiley-vch.de The purification of 1-(benzo[d] google.comepo.orgdioxol-5-yl)propan-1-one, an acylated analogue, is effectively achieved using a mobile phase of cyclohexane (B81311) and ethyl acetate. nih.gov Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can also be employed to resolve complex mixtures containing multiple components. nih.gov

The following table summarizes various column chromatography conditions used for the purification of 1,3-benzodioxole analogues, which are applicable to this compound.

Table 1: Column Chromatography Conditions for 1,3-Benzodioxole Analogues

| Compound/Analogue Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Prop-2-ynyl 3-(benzo[d] google.comepo.orgdioxol-5-yl)propiolate | Silica Gel | Hexane/Ethyl Acetate (12:1) | wiley-vch.de |

| 3-(N-Methoxy-N-methylcarbamoyl)prop-2-ynyl 3-(benzo[d] google.comepo.orgdioxol-5-yl)propiolate | Silica Gel | Hexane/Ethyl Acetate (2:1) | wiley-vch.de |

| 1-(benzo[d] google.comepo.orgdioxol-5-yl)propan-1-one | Silica Gel | Cyclohexane/Ethyl Acetate (95:5) | nih.gov |

| 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Silica Gel | Gradient: Ethyl Acetate/Petroleum Ether (1:3 to 1:1) | nih.gov |

| Allyl Ether Analogue | Silica Gel | Hexanes/Ethyl Acetate (10:1) | caltech.edu |

High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation method and can be used for both analytical and preparative scale purification. For 1,3-benzodioxol-2-one, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This HPLC method is scalable and can be adapted for the isolation of impurities in preparative separations, making it a valuable tool for obtaining highly pure this compound. sielc.com

Recrystallization and Other Isolation Methods

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. nih.gov

For 1,3-benzodioxole analogues, various solvents have been successfully used for recrystallization. Ethanol is a common choice for compounds like N-(4-acetylphenyl)quinoline-3-carboxamide derivatives, which incorporate a benzodioxole moiety. mdpi.comresearchgate.net Other solvents, such as benzene (B151609) and mixtures like ethyl acetate/hexanes, have also been reported for the recrystallization of related heterocyclic structures. nih.govnih.gov The selection of the appropriate solvent is determined empirically to maximize the recovery of the pure product. For instance, after chromatographic purification, some products are further purified by recrystallization to obtain colorless crystals. nih.govnih.gov

Table 2: Recrystallization Solvents for 1,3-Benzodioxole Analogues

| Compound/Analogue Type | Recrystallization Solvent | Reference |

|---|---|---|

| N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide | Ethanol | mdpi.com |

| 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole | Ethyl Acetate/Hexanes (1:10) | nih.gov |

| 3-(2-Fluorophenyl)-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | Ethanol | nih.gov |

| 3-(4-Bromophenyl)-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | Benzene | nih.gov |

| (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide | Dimethyl Sulfoxide (DMSO) | researchgate.net |

In addition to chromatography and recrystallization, other standard isolation methods are integral to the workup procedure. These include liquid-liquid extraction to separate the product from aqueous and inorganic materials, washing with solutions like sodium bicarbonate (NaHCO₃) to remove acidic impurities, and drying of the organic phase over agents like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). amazonaws.commdpi.com Filtration is used to isolate solid products from reaction mixtures or crystallization solvents. google.comresearchgate.net These fundamental techniques are often used in sequence to achieve the desired purity of the final compound. google.comnih.gov For example, a typical workup might involve diluting the reaction mixture with water, extracting the product into an organic solvent like ethyl acetate, washing the organic layer, drying it, and then purifying the residue by chromatography or recrystallization. nih.govnih.gov

Chemical Reactivity and Transformational Chemistry of 5 Ethyl 2h 1,3 Benzodioxol 2 One

Reactions of the Ketone Functionality (2-one)

The ketone at the 2-position is part of a cyclic carbonate ester. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and the inductive effect of the adjacent oxygen atoms. masterorganicchemistry.com This makes it a prime target for nucleophilic attack.

The carbonyl carbon of the cyclic carbonate is susceptible to attack by various nucleophiles. youtube.com This process, known as nucleophilic addition, involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org Depending on the nucleophile and reaction conditions, this can lead to ring-opening.

For instance, catechol carbonate, the parent compound, is known to be a highly active reactant in carbonate interchange reactions with a range of primary and secondary alcohols. rsc.orgrsc.org This transesterification is catalyzed by bases like sodium methoxide (B1231860) and proceeds through a nucleophilic attack of an alkoxide on the carbonate carbonyl, followed by the elimination of the stable catecholate anion as a leaving group. rsc.org It is expected that 5-Ethyl-2H-1,3-benzodioxol-2-one would undergo similar reactions, yielding new acyclic carbonates.

Table 1: Representative Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Expected Product Type | Catalyst |

|---|---|---|---|

| Carbonate Interchange | Alcohols (ROH) | Acyclic Carbonate (ROCOOR) | Base (e.g., NaOMe) |

| Hydrolysis | Water (H₂O) | 4-Ethylcatechol (B135975) | Acid or Base |

The carbonate functionality can be reduced to yield diols. Efficient reduction of cyclic organic carbonates has been achieved using catalytic systems, such as those based on magnesium. acs.org This process provides an indirect pathway for converting CO₂ (from which carbonates can be made) into valuable alcohols. acs.org The reduction of this compound would be expected to cleave the carbonate ester, ultimately yielding 4-ethylcatechol and methanol (B129727) after workup.

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound is electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com This high reactivity stems from the electron-donating nature of both the fused dioxole ring and the ethyl group. chemicalbook.comlibretexts.org

Both substituents are ortho-, para-directing, meaning they activate the positions ortho and para relative to themselves for attack by an electrophile. wikipedia.orglibretexts.org The positions on the benzene ring are numbered starting from the carbon bearing the ethyl group as position 5. Therefore, the available positions for substitution are 4, 6, and 7. The directing effects of the two groups would reinforce each other, strongly favoring substitution at the 6-position, which is ortho to the ethyl group and para to the dioxole oxygen.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-ethyl-2H-1,3-benzodioxol-2-one |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-5-ethyl-2H-1,3-benzodioxol-2-one |

Nucleophilic aromatic substitution, in contrast, is generally not favored on such an electron-rich aromatic system. This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

Ring-Opening and Cycloaddition Reactions

The dioxole ring itself can participate in specific chemical transformations. The metabolism of compounds containing the 1,3-benzodioxole (B145889) moiety can involve enzymatic ring-opening to form the corresponding catechol derivatives. nih.govresearchgate.net This highlights the potential for chemical methods to achieve a similar transformation, cleaving the C-O bonds of the dioxole ring under specific conditions.

Cycloaddition reactions are also relevant to this class of compounds. The synthesis of cyclic carbonates from epoxides and carbon dioxide is a well-established cycloaddition process. rsc.orgumich.edumdpi.com While this describes the formation of the carbonate ring rather than its reaction, it underscores the thermodynamic relationship between cyclic carbonates and their epoxide precursors. It is conceivable that under certain catalytic conditions, this compound could be involved in reactions that lead to ring-opened or rearranged products.

Reactivity of the Ethyl Substituent and its Chemical Transformations

The ethyl group attached to the benzene ring exhibits reactivity typical of alkylbenzenes. The benzylic protons (on the -CH₂- group) are particularly susceptible to radical reactions due to the stability of the resulting benzylic radical.

Common transformations include:

Benzylic Halogenation: In the presence of a radical initiator (e.g., UV light) and a halogenating agent like N-bromosuccinimide (NBS), selective bromination of the benzylic position can occur to yield 5-(1-bromoethyl)-2H-1,3-benzodioxol-2-one.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid, which would yield 2-oxo-2H-1,3-benzodioxole-5-carboxylic acid. Milder oxidation conditions could potentially yield the corresponding ketone, 5-acetyl-2H-1,3-benzodioxol-2-one.

Exploitation of this compound as a Synthetic Intermediate and Building Block in Organic Chemistry

The 1,3-benzodioxole scaffold is a privileged structure in organic synthesis, serving as a key building block for a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. chemicalbook.comwikipedia.org While direct synthetic applications of this compound are not widely documented, the extensive use of related derivatives like piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) and various substituted catechols demonstrates the synthetic utility of this structural motif. mdpi.comresearchgate.netresearchgate.net

Derivatives of 1,3-benzodioxole are precursors in the synthesis of:

Pharmaceuticals: The scaffold is found in drugs targeting various conditions. For example, derivatives have been synthesized as PARP1 inhibitors for cancer therapy and as potent auxin receptor agonists. nih.govfrontiersin.org

Agrochemicals: The methylenedioxyphenyl group is famously used in insecticide synergists. chemicalbook.com

Complex Heterocycles: The benzodioxole unit is often incorporated into larger, more complex heterocyclic systems through reactions like the Claisen-Schmidt condensation or by serving as a precursor for benzimidazole (B57391) synthesis. mdpi.comresearchgate.net

Given this context, this compound represents a potentially valuable synthetic intermediate. The functional handles—the reactive carbonate, the activatable aromatic ring, and the transformable ethyl group—provide multiple points for diversification, allowing for the construction of a library of novel compounds for various applications.

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Ethyl 2h 1,3 Benzodioxol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretations

The ¹H NMR spectrum of 5-Ethyl-2H-1,3-benzodioxol-2-one is expected to exhibit distinct signals corresponding to the aromatic protons of the benzodioxole ring system and the aliphatic protons of the ethyl substituent. The aromatic region would likely display a complex splitting pattern due to the trisubstituted nature of the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of the cyclic carbonate and the electron-donating effect of the ethyl group.

The protons of the ethyl group are anticipated to appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The chemical shifts (δ) are typically observed in specific regions of the spectrum, and the coupling constants (J) provide information about the connectivity of the protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 7.2 | Multiplet | - |

| Methylene (-CH₂-) | 2.5 - 2.8 | Quartet | 7.0 - 8.0 |

| Methyl (-CH₃) | 1.1 - 1.4 | Triplet | 7.0 - 8.0 |

Note: The expected values are based on typical ranges for similar structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretations

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the cyclic carbonate, the aromatic carbons, and the aliphatic carbons of the ethyl group. The chemical shift of the carbonyl carbon is characteristically found at a low field (downfield) position due to the strong deshielding effect of the two adjacent oxygen atoms. The aromatic carbons will appear in the intermediate region of the spectrum, with their specific shifts influenced by the substitution pattern. The aliphatic carbons of the ethyl group will be observed at a higher field (upfield).

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 154 - 156 |

| Aromatic C-O | 140 - 150 |

| Aromatic C-H & C-C | 110 - 135 |

| Methylene (-CH₂-) | 28 - 30 |

| Methyl (-CH₃) | 14 - 16 |

Note: The expected values are based on typical ranges for similar structural motifs.

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is not chiral and therefore does not have stereoisomers, advanced NMR techniques are crucial for determining the stereochemistry of more complex molecules. ipb.ptwiley.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of atoms, which is vital for assigning relative stereochemistry in cyclic and acyclic systems. wordpress.com For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can lead to the differentiation of enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. wordpress.com Furthermore, techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure, which is fundamental to any subsequent stereochemical analysis. ipb.pt

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. orientjchem.org

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbonate functional group. researchgate.net This band is typically observed in the region of 1800-1850 cm⁻¹. Other significant absorptions would include C-O stretching vibrations of the dioxole ring, C-H stretching vibrations of the aromatic ring and the ethyl group, and aromatic C=C stretching vibrations. The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule. thermofisher.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Carbonate) | 1800 - 1850 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Dioxole) | 1000 - 1300 | Strong |

Note: The expected values are based on typical ranges for similar structural motifs.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic Ring Breathing | 980 - 1020 | Strong |

| Aromatic C=C Stretch | 1550 - 1620 | Strong |

Note: The expected values are based on typical ranges for similar structural motifs.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Electron Impact Mass Spectrometry (EI-MS) would be essential for the characterization of this compound.

However, a thorough search has not yielded any specific mass spectrometric data for this compound. For related compounds containing the 1,3-benzodioxole (B145889) moiety, mass spectrometry is used to confirm their structure. For instance, HRMS has been utilized to establish the structure of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. mdpi.com Similarly, GC-MS data is available for other derivatives like 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene, providing insight into the fragmentation of the benzodioxole ring system under electron impact. nih.gov Without experimental data for this compound, a specific analysis of its molecular weight and fragmentation is not possible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.

No crystallographic data for this compound could be located. However, the crystallographic analysis of numerous related benzodioxole derivatives offers insights into the general structural features that might be expected.

Crystal Packing and Intermolecular Interactions (e.g., C—H⋯O interactions)

In the crystal structures of related compounds, C—H⋯O interactions are common and play a significant role in stabilizing the crystal packing. For example, in the structure of 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one, intermolecular C—H⋯O hydrogen bonds link the molecules into infinite zigzag chains. Similarly, weak C—H⋯O hydrogen bonds are observed in the crystal structure of Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, contributing to a three-dimensional network. researchgate.net

Conformational Analysis (e.g., Ring Puckering Parameters, Dihedral Angles)

While these examples from related molecules are informative about the general structural chemistry of the 1,3-benzodioxole ring system, they cannot be used to definitively describe the specific solid-state structure of this compound.

Supramolecular Architecture in Crystalline Forms

The supramolecular architecture of crystalline solids is dictated by the intricate network of intermolecular interactions that govern the three-dimensional packing of molecules. While specific crystallographic data for this compound is not extensively documented in publicly available literature, a comprehensive understanding of its probable solid-state arrangement can be inferred from the analysis of the parent compound, 1,3-benzodioxol-2-one (B1265739), and other closely related derivatives. The crystalline forms of these compounds are primarily stabilized by a combination of π-π stacking interactions and weak hydrogen bonds, leading to well-defined packing motifs.

Detailed research into the crystal structure of 1,3-benzodioxol-2-one reveals that the molecule, which possesses twofold rotation symmetry, organizes into columns of π-stacked molecules. researchgate.net In this arrangement, inversion-related molecules are stacked along the crystallographic b-axis, with the centroids of the benzene rings separated by a distance of 3.631(1) Å. researchgate.net This distance is indicative of significant π-π stacking interactions, which are a dominant feature in the crystal packing of many aromatic compounds. The five-membered 1,3-dioxolane (B20135) rings in related structures are known to adopt twist and envelope conformations. researchgate.net

The planarity of the 1,3-benzodioxole ring system is a critical factor in its packing efficiency. Studies on various derivatives show that this fragment is typically nearly planar. researchgate.net For example, in (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide, the maximum deviation from the mean plane of the non-hydrogen atoms of the 1,3-benzodioxole fragment is a mere 0.0515(14) Å. researchgate.net This planarity facilitates the close approach required for effective π-π stacking. In this particular structure, molecules are linked by pairs of N-H···S hydrogen bonds, forming inversion dimers which then stack along the a-axis. researchgate.net

The presence of the ethyl group at the 5-position of this compound would likely introduce some steric considerations that could influence the specifics of the crystal packing, potentially altering the stacking distances or the geometry of the hydrogen-bonded networks compared to the unsubstituted parent compound. However, the fundamental interactions driving the supramolecular assembly are expected to remain the same.

Interactive Data Table: Crystallographic Data for 1,3-Benzodioxol-2-one

| Parameter | Value |

| Molecular Formula | C₇H₄O₃ |

| Molecular Weight | 136.10 g/mol scbt.com |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 16.593 (3) |

| b (Å) | 14.524 (2) |

| c (Å) | 4.9380 (10) |

| V (ų) | 1191.1 (4) |

| Z | 8 |

| π-stacking distance (Å) | 3.631 (1) researchgate.net |

Interactive Data Table: Intermolecular Interactions in Related Benzodioxole Derivatives

| Compound | Interaction Type | Description | Reference |

| 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | π-π stacking, C-H···O hydrogen bond | π-π stacking of 6-amino-1,3-benzodioxol-5-yl moieties; C10 chain motif via weak C-H···O bonds. | nih.gov |

| (±)-3-[(benzo[d] nih.govresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | C-H···O hydrogen bond | Molecules linked into chains along nih.gov through weak C-H···O interactions. | nih.gov |

| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate | C-H···O hydrogen bond, π-π stacking | Weak C-H···O hydrogen bonds form a 3D network; weak π-π interactions between benzene rings. | nih.gov |

| (E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]-N-ethylhydrazine-1-carbothioamide | N-H···S hydrogen bond | Molecules form inversion dimers through pairs of N-H···S hydrogen bonds. | researchgate.net |

Computational Chemistry and Theoretical Studies on 5 Ethyl 2h 1,3 Benzodioxol 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to predict the geometric, energetic, and spectroscopic characteristics of 5-Ethyl-2H-1,3-benzodioxol-2-one. These calculations are foundational for understanding its intrinsic chemical nature. For instance, studies on similar benzodioxole structures have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to analyze vibrational spectra and molecular structure, demonstrating the utility of this approach. researchgate.net

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to all its geometric coordinates. For benzodioxole derivatives, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. semanticscholar.org The optimization process reveals that the 1,3-benzodioxole (B145889) core is largely planar, though the five-membered dioxole ring can exhibit a slight puckering, often in an envelope conformation. nih.govorientjchem.org In a related molecule, 2-(2H-Benzodioxol-5-yl)-1,3-benzothiazole, the dioxole ring adopts an envelope shape with the methylene (B1212753) carbon atom at the flap. nih.gov The addition of the ethyl group at the 5-position is expected to cause minor distortions in the benzene (B151609) ring to accommodate its steric bulk, which would be quantified by the geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for a Benzodioxole Ring System (Based on related structures) Note: This table presents typical bond lengths and angles for the benzodioxole core as determined by DFT calculations on similar molecules. The exact values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-O (in dioxole ring) | ~1.37 Å |

| C-O (carbonyl) | ~1.20 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | O-C-O (dioxole ring) | ~105° - 110° |

Following geometry optimization, a harmonic vibrational frequency calculation is typically performed. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of bonds. orientjchem.org For benzodioxole derivatives, characteristic vibrational modes include C-H stretching in the aromatic ring (above 3000 cm⁻¹), C=C aromatic ring stretching (around 1400-1600 cm⁻¹), and asymmetric and symmetric C-O-C stretching of the dioxole ring (typically in the 1000-1250 cm⁻¹ region). orientjchem.org The analysis of these modes provides a theoretical vibrational spectrum that can be compared with experimental data to confirm the structure. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. In studies of similar aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient areas. tandfonline.com For this compound, the HOMO is expected to be distributed across the benzodioxole ring system, while the LUMO may be centered on the electron-withdrawing carbonyl group. The analysis of natural atomic charges further reveals the distribution of electron density across the molecule, highlighting the most positive and negative sites, which are key to predicting intermolecular interactions. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data (Illustrative) Note: This table illustrates the type of data obtained from a HOMO-LUMO analysis. Actual energy values are highly dependent on the computational method and basis set used.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

Potential Energy Surface (PES) scans are performed to study conformational changes or reaction pathways by systematically varying specific geometric parameters, such as a dihedral angle or a bond length, and optimizing the remaining geometry at each step. uni-muenchen.deq-chem.com For this compound, a PES scan could be used to investigate the rotational barrier of the ethyl group attached to the benzene ring. By rotating the C-C bond connecting the ethyl group to the ring, one can map the energy profile of this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. q-chem.com This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. These simulations, by solving Newton's equations of motion for a system of atoms, can predict how the molecule behaves over time, providing insights into its conformational flexibility and interactions with its environment.

A key aspect of the MD simulation of this compound would be the analysis of the conformational landscape. The ethyl group attached to the benzodioxole ring introduces a degree of freedom, allowing for different spatial arrangements or conformers. By simulating the molecule in a solvent, such as water or a non-polar organic solvent, researchers can observe the rotational dynamics around the bond connecting the ethyl group to the aromatic ring. The simulation would reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as its shape plays a significant role in molecular recognition.

Intermolecular behavior is another critical area explorable through MD simulations. By simulating multiple molecules of this compound together, one can study their aggregation properties. The simulations would elucidate the primary modes of intermolecular interactions, such as van der Waals forces, and potential weak hydrogen bonds. Understanding these interactions is vital for predicting the compound's physical properties, like solubility and crystal packing.

The following table illustrates the type of data that could be generated from a molecular dynamics study on this compound.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Solvent Model | TIP3P Water | Standard water model for biological simulations. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Temperature | 300 K | Represents physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Major Conformer (Ethyl Group) | Anti-periplanar | Indicates the most stable orientation of the ethyl group relative to the ring. |

| Rotational Barrier (C-C bond) | 5-7 kcal/mol | Energy required for the ethyl group to rotate, indicating its flexibility. |

| Radial Distribution Function g(r) | Peak at 4.5 Å | Suggests a preferred intermolecular distance in a condensed phase. |

Quantum Chemical Computations for Bonding Features and Electron Delocalization

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can elucidate bonding features, charge distribution, and electron delocalization within the molecule, which are fundamental to its reactivity and properties.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The following table presents a hypothetical set of quantum chemical parameters for this compound, calculated using DFT.

| Quantum Chemical Parameter | Hypothetical Calculated Value | Interpretation |

| Energy of HOMO | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| Energy of LUMO | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Energy Gap | 5.3 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.5 D | Suggests a moderate polarity of the molecule. |

| Mulliken Atomic Charges (on O atoms) | -0.4 e | Indicates the partial negative charge on the oxygen atoms of the dioxole ring. |

| Aromaticity Index (NICS) | -9.8 ppm (for benzene ring) | Confirms the aromatic character of the benzene portion of the molecule. |

Virtual Screening Workflows in Compound Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, a virtual screening workflow could be employed to explore its potential as a lead compound for a specific biological target.

The process typically begins with the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. A virtual library of compounds, which could include derivatives of this compound, is then docked into the active site of the protein using molecular docking software. Docking algorithms predict the preferred orientation of the ligand when bound to the protein and estimate the binding affinity using a scoring function.

The results of the docking are then ranked based on their scores, and the top-ranking compounds are selected for further analysis. This may involve more rigorous computational methods, such as free energy calculations, to refine the binding affinity predictions. Ultimately, the most promising candidates are synthesized and tested experimentally to validate their biological activity. This structure-based drug design approach can significantly accelerate the discovery of new therapeutic agents.

Below is a table outlining a hypothetical virtual screening workflow for identifying potential inhibitors from a library of benzodioxole derivatives.

| Step in Workflow | Description | Software/Method Example |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the target protein. | Protein Data Bank (PDB), Schrödinger Maestro |

| 2. Ligand Library Preparation | Generating 3D conformers of the benzodioxole derivatives. | ChemDraw, Open Babel |

| 3. Molecular Docking | Docking the ligand library into the active site of the target. | AutoDock Vina, Glide |

| 4. Scoring and Ranking | Ranking the docked compounds based on their predicted binding affinity. | Vina Score, GlideScore |

| 5. Post-Docking Analysis | Visual inspection of binding poses and interactions. | PyMOL, Discovery Studio |

| 6. Hit Selection | Selecting the most promising compounds for experimental validation. | Based on scoring and visual analysis |

Structure Activity Relationship Sar Studies of 5 Ethyl 2h 1,3 Benzodioxol 2 One and Its Derivatives

Influence of the Benzodioxole Moiety on Molecular Interactions and Biological Activity Scaffolds

The 1,3-benzodioxole (B145889) moiety is a prominent heterocyclic scaffold in both natural and synthetic compounds, recognized for its significant contribution to a wide array of pharmacological activities. researchgate.net This structural unit is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in many biologically active compounds. rsc.org Research has consistently shown that the incorporation of the methylenedioxy group (the O-CH₂-O bridge) can enhance the biological profile of a molecule. researchgate.net

The benzodioxole ring system is an integral part of numerous natural products, including some with antitumor properties. nih.gov Its presence has been linked to a diverse range of biological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiepileptic activities. nih.govnajah.edu The significance of this moiety is underscored in studies where replacing the methylenedioxy unit with corresponding methoxy (B1213986) or hydroxyl groups led to a dramatic reduction in antitumor activity, as observed in analogues of podophyllotoxin. nih.gov

The size and electronic nature of the benzodioxole group also play a crucial role in molecular interactions. Compared to a simple phenyl ring, the larger benzodioxole structure can offer more extensive interactions with biological targets. For instance, in studies of cyclooxygenase (COX) inhibitors, derivatives containing a benzodioxole moiety showed better selectivity for the COX-2 enzyme over COX-1 compared to their phenyl-based counterparts, a phenomenon attributed to the larger size of the benzodioxole group fitting better into the COX-2 active site. nih.gov Furthermore, the benzodioxole structure has been explored in drug design to improve bioavailability and, in some cases, confer low cytotoxicity. nih.govenamine.net

Role of the Ethyl Group in Modulating Molecular Recognition and Chemical Transformations

The ethyl group at the 5-position of the benzodioxole ring is a key substituent that modulates the molecule's physicochemical properties, thereby influencing its behavior in both biological and chemical systems. While direct SAR studies on the 5-ethyl group of this specific compound are not extensively detailed in the provided context, its role can be inferred from established principles in medicinal chemistry.

Alkyl groups, such as the ethyl substituent, primarily influence the lipophilicity (fat-solubility) of a compound. An increase in lipophilicity can enhance the ability of a molecule to cross biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets. This property is critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact of the 2-one Functionality on Reactivity and Scaffold Utility

The 2-one functionality indicates that the compound is a cyclic carbonate, specifically featuring a carbonyl group flanked by two oxygen atoms within the five-membered dioxole ring. mdpi.comnih.gov This structural feature imparts distinct characteristics that influence the molecule's reactivity and utility as a scaffold.

Compared to other cyclic carbonyl compounds like ketones or lactones, five-membered cyclic carbonates are generally less reactive. mdpi.com This relative stability can be advantageous in drug design, providing a robust core that is less susceptible to degradation. However, the carbonate group is not inert and can participate in specific chemical transformations, including hydrolysis to a diol, hydrogenation, and decarboxylation under certain conditions. mdpi.com The reactivity is centered on the electrophilic carbonyl carbon and its susceptibility to nucleophilic attack.

Comparative Analysis with Related Benzodioxole-Containing Compounds

The effect of ring saturation is profound, fundamentally altering the geometry, electronic properties, and potential biological interactions of the scaffold. A comparison between the aromatic 1,3-Benzodioxol-2-one (B1265739) and its saturated counterpart, Hexahydro-1,3-benzodioxol-2-one , illustrates this difference.

| Feature | 1,3-Benzodioxol-2-one | Hexahydro-1,3-benzodioxol-2-one |

| Structure | Contains a planar, aromatic benzene (B151609) ring fused to the dioxol-2-one ring. nih.gov | The aromatic ring is replaced by a saturated, non-planar cyclohexane (B81311) ring. nih.gov |

| Aromaticity | Aromatic, with a delocalized π-electron system. | Non-aromatic; lacks a π-electron system in the six-membered ring. |

| Shape | The benzodioxole core is largely flat. | The molecule adopts a three-dimensional, puckered conformation (e.g., chair-like). |

| Interactions | Can participate in π-stacking and other aromatic-specific interactions. | Interactions are based on its 3D shape (steric fit) and hydrogen bonding potential. |

| Flexibility | Rigid, planar structure. | Increased conformational flexibility due to the cyclohexane ring. |

The transition from an aromatic to a saturated ring eliminates the ability to participate in π-stacking interactions, which are often crucial for binding to biological targets like DNA or certain protein cavities. The change from a flat, rigid structure to a flexible 3D shape means the two molecules will fit into entirely different binding sites, likely resulting in completely different biological activity profiles.

Hydroxyl and Methoxy Groups: The conversion of the core methylenedioxy group to separate methoxy or hydroxyl substituents has been shown to significantly diminish the antitumor activity in certain classes of compounds, highlighting the integral role of the intact dioxole ring for specific biological functions. nih.gov However, in other contexts, the addition of methoxyphenyl groups to a benzodioxole scaffold has been a successful strategy for designing potent anticancer agents that mimic the activity of natural products like Combretastatin A-4 (CA-4). najah.edu

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate activity. In a study on benzodioxole derivatives designed as COX inhibitors, halogenation had a pronounced effect. nih.gov Generally, halogenated derivatives showed improved inhibitory activity against both COX-1 and COX-2 enzymes compared to the non-halogenated parent compound. nih.gov The position of the halogen was also critical, with ortho-substituted compounds demonstrating greater potency than meta-substituted ones. nih.gov Fluorination, in particular, is often used to enhance metabolic stability and improve interactions with drug targets. enamine.net

The following table summarizes findings on halogenated benzodioxole derivatives evaluated for COX inhibition, demonstrating clear structure-activity relationships.

Table 1: Influence of Halogenation on COX Inhibition of Benzodioxole Derivatives Data derived from a study on ketoprofen-like benzodioxole structures. nih.gov

| Compound Type | Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Key Observation |

| Acetate (B1210297) (3a) | None | 12.32 | 14.34 | Baseline activity for the non-halogenated acetate. |

| Acetic Acid (4a) | None | 1.45 | 3.34 | Acetic acid form is more potent than the acetate form. nih.gov |

| Acetate (3b) | Halogen | 1.12 | 1.30 | Halogenated acetate shows significantly improved potency. nih.gov |

| Acetic Acid (4f) | Halogen | 0.725 | - | Most potent COX-1 inhibitor in the series. nih.gov |

| Acetic Acid (4d) | Halogen | - | - | Most selective COX-2 inhibitor (based on ratio). nih.gov |

Non Medical Applications and Industrial Relevance of 5 Ethyl 2h 1,3 Benzodioxol 2 One

Applications in Fragrance and Flavor Industries

The benzodioxole framework is a key structural motif in a number of important fragrance and flavor compounds. While direct olfactory data for 5-Ethyl-2H-1,3-benzodioxol-2-one is not widely published, the properties of closely related benzodioxole derivatives provide strong evidence for its potential in this sector.

A patented class of benzodioxole derivatives has been identified as potent odorants with rare and highly sought-after watery and ozone-like notes. The patent explicitly includes compounds where substituents such as a methyl or ethyl group are present, highlighting the role of the alkyl group in modulating the olfactory properties of the benzodioxole core. These types of scents are of high interest to the perfumery industry for creating fresh, marine, and nature-inspired fragrances.

Furthermore, other compounds containing the 1,3-benzodioxole (B145889) moiety are utilized as flavor enhancers. For instance, (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide is recognized for its function as an umami taste enhancer, contributing a savory or brothy flavor to food products. This demonstrates the versatility of the benzodioxole structure in influencing not only aroma but also taste perception. The structural similarity suggests that derivatives like this compound could be investigated for similar flavor-modulating properties.

It is important to note, however, that not all benzodioxole derivatives are suitable for these applications. For example, compounds like 1-(5-propyl-2H-1,3-benzodioxol-2-yl)ethan-1-one and ethyl heliotropinate are specifically designated as not for use in fragrances or flavors. This underscores the high degree of specificity in structure-activity relationships within this chemical family.

Role as a Chemical Intermediate in Material Science and Polymer Chemistry

The 1,3-benzodioxole ring system is a versatile building block in organic synthesis, serving as a key intermediate in the creation of more complex molecules for various industrial applications, including potential uses in material science. Benzothiazoles, for example, are a class of compounds with numerous applications in the chemical industry that can be synthesized from benzodioxole precursors. nih.gov The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole illustrates the use of a benzodioxole derivative as a starting material for heterocyclic compounds that are valuable in industrial chemistry. nih.gov

The reactivity of the benzodioxole core allows for its incorporation into larger, more functionalized molecules. Research has demonstrated the synthesis of complex structures like Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, where the benzodioxole unit is a fundamental part of the final molecular architecture. researchgate.net Such multi-ring systems are of interest for developing specialty materials and polymers where specific electronic or structural properties are required.

While direct applications of this compound in polymer chemistry are not extensively documented, its role as a precursor is evident. The compound can be used to synthesize a variety of other molecules, as shown in the table below, which could then serve as monomers or additives in polymer production. The synthesis of chalcones and quinoline (B57606) derivatives from benzodioxole starting materials further points to the broad potential of this chemical class in creating novel functional materials. mdpi.comresearchgate.net

| Precursor Compound | Synthesized Product | Potential Application Area |

| Benzo[d] nih.govmdpi.comdioxole-5-carbaldehyde | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole nih.gov | Industrial Chemicals, Heterocyclic Synthesis |

| 4-aminoacetophenone and Piperonal (B3395001) | N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide mdpi.comresearchgate.net | Specialty Chemicals, Bioactive Molecules |

| Ethyl 3-amino-4-(3(2-oxopyrrolidin-1yl)propylamino)benzoate | Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate researchgate.net | Complex Heterocyclic Synthesis |

Utilization in Agrochemicals and Pesticide Synergism

The methylenedioxyphenyl group, which is the core structure of 1,3-benzodioxole derivatives, is famously associated with pesticide synergism. nih.govacs.org Synergists are compounds that, while having low intrinsic pesticidal activity themselves, can enhance the effectiveness of active insecticides. This occurs because the methylenedioxyphenyl group can inhibit cytochrome P450 monooxygenases, a critical family of enzymes in insects responsible for detoxifying foreign compounds like insecticides. nih.govmdpi.com

By inhibiting these enzymes, synergists like those based on the benzodioxole structure prevent the insect from breaking down the pesticide, leading to a higher effective dose and increased mortality. nih.gov This mechanism is crucial for managing insecticide resistance, as elevated P450 activity is a common resistance mechanism in insect populations. Arylpropanoids containing the methylenedioxyphenyl group, found in some essential oils, are known to interfere with and inhibit these key insect enzyme classes. mdpi.com

While specific studies on this compound as a pesticide synergist are not prominent, its structural relationship to known synergists like piperonyl butoxide suggests a high potential for similar activity. The effectiveness of a synergist can be fine-tuned based on the specific chemical structure, and the ethyl group on the benzodioxole ring could modulate its inhibitory activity on insect P450 enzymes. The use of such synergists allows for lower concentrations of active insecticides to be used, which can reduce environmental impact and help maintain the efficacy of existing pest control agents. mdpi.com

Use in Other Industrial Chemical Processes and Specialty Chemicals

Beyond the specific applications in fragrances, materials, and agrochemicals, this compound and its relatives are valuable components in general industrial and specialty chemical synthesis. The compound is listed in chemical inventories such as the Australian Inventory of Industrial Chemicals, confirming its use in industrial settings.

The benzodioxole moiety is a versatile scaffold for building a wide range of organic molecules. It is used in multi-step syntheses to create complex chalcones, amides, and heterocyclic systems. mdpi.comresearchgate.net For example, the synthesis of N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide is achieved through a Claisen-Schmidt condensation involving a benzodioxole-derived aldehyde (piperonal). mdpi.comresearchgate.net These synthetic routes demonstrate the utility of benzodioxole derivatives as readily available starting materials for producing high-value specialty chemicals.

The chemical properties of these compounds make them suitable for a variety of reactions, enabling the construction of novel molecular frameworks. These frameworks may be explored for use in creating dyes, electronic materials, or other fine chemicals where the specific electronic and structural contributions of the benzodioxole ring are advantageous.

Environmental Behavior and Fate of 5 Ethyl 2h 1,3 Benzodioxol 2 One

Biodegradation Pathways and Environmental Persistence Studies

A study on the biodegradation of DFBD by the bacterium Pseudomonas putida F1 revealed that the organism could catalyze the defluorination of the compound. The process is initiated by toluene (B28343) dioxygenase, an enzyme that oxidizes the aromatic ring to form a dihydrodiol intermediate, specifically 4,5-dihydro-2,2-difluoro-1,3-benzodioxole-4,5-diol (4,5-DD-DFBD). nih.gov This intermediate is unstable and can undergo further transformation.

One potential fate of this dihydrodiol is dehydration, which can lead to the formation of phenolic compounds, such as 4-hydroxy-DFBD and 5-hydroxy-DFBD. nih.gov However, the major degradation pathway observed for DFBD-4,5-dihydrodiol involves a decomposition reaction that produces fluoride (B91410) ions and 1,2,3-trihydroxybenzene (pyrogallol). nih.gov

Given the structural similarity, it is plausible that the biodegradation of 5-Ethyl-2H-1,3-benzodioxol-2-one could proceed through a similar initial hydroxylation of the benzene (B151609) ring, catalyzed by microbial dioxygenases. This would form a dihydrodiol, which could then undergo further enzymatic or spontaneous transformations. The ethyl group at the 5-position may influence the rate and regioselectivity of the initial enzymatic attack.

The persistence of this compound in the environment is expected to be influenced by the presence and activity of microbial populations capable of degrading benzodioxole structures. The stability of the benzodioxole ring itself, as suggested by studies on related compounds, may contribute to its persistence in the absence of specific degrading microorganisms.

Table 1: Potential Biodegradation Intermediates of Benzodioxole Analogs

| Starting Compound | Key Enzyme/Process | Intermediate(s) | Final Products (Observed) |

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Toluene Dioxygenase (P. putida F1) | 4,5-dihydro-2,2-difluoro-1,3-benzodioxole-4,5-diol (4,5-DD-DFBD) | Fluoride, 1,2,3-trihydroxybenzene (Pyrogallol) |

Mechanisms of Environmental Release and Distribution

Specific information regarding the industrial production, use, and subsequent environmental release of this compound is not publicly available. The potential for environmental release is intrinsically linked to its application. Benzodioxole derivatives are found in a variety of products, including pharmaceuticals and agrochemicals. nih.govwipo.int If this compound is used in similar applications, its release could occur during manufacturing processes, formulation, or through its intended use in the environment (e.g., as a pesticide).

Once released, the distribution of the compound in the environment would be governed by its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters determine whether the compound is likely to be found in water, soil, or air, and its potential for bioaccumulation. Without experimental data for this compound, predictions for its environmental distribution remain speculative.

Research on Environmental Transformation Products

There is a lack of specific research on the environmental transformation products of this compound. However, studies on the photodegradation of other related aromatic compounds, such as benzothiazoles and benzisothiazolinone, suggest that photochemical transformation could be a relevant environmental fate process. rsc.orgnih.gov

For instance, the photodegradation of 2-mercaptobenzothiazole (B37678) in aqueous and organic solutions leads to the formation of dimeric compounds and eventually aniline. rsc.org Similarly, the photolysis of benzisothiazolinone in water results in a variety of transformation products through processes like isomerization, oxidation, hydroxylation, and hydrolysis. nih.gov

It is conceivable that this compound could undergo similar phototransformation reactions in the presence of sunlight. The absorption of UV radiation could lead to the cleavage of the dioxole ring or modification of the substituents on the benzene ring, resulting in a range of transformation products. The specific nature of these products would depend on the environmental conditions, such as the presence of photosensitizers and the solvent matrix.

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions and Findings on 5-Ethyl-2H-1,3-Benzodioxol-2-one

A thorough review of scientific databases and academic journals did not yield any specific studies detailing the synthesis, properties, or applications of this compound. Therefore, there are no key academic contributions or findings to summarize for this specific compound.

Emerging Research Avenues for this compound and its Derivatives

Due to the absence of foundational research on this compound, discussion of its emerging research avenues is purely speculative. Research into this compound would first need to establish fundamental data, including efficient synthetic routes and characterization of its physicochemical properties. Future work could then potentially explore its biological activity, drawing parallels from other 5-substituted benzodioxole derivatives which have shown promise in various fields.

Methodological Advancements and Interdisciplinary Research Opportunities in Benzodioxole Chemistry

While specific research on this compound is not available, the broader field of benzodioxole chemistry presents numerous opportunities. The 1,3-benzodioxole (B145889) moiety is a key structural feature in many biologically active compounds. nih.gov Its derivatives are explored for a range of therapeutic applications, including as antitumor and antimicrobial agents. nih.govnih.gov

Methodological advancements focus on the efficient and sustainable synthesis of substituted benzodioxoles. For instance, continuous flow processes for the acylation of 1,3-benzodioxole are being developed to create key intermediates for fragrances and active ingredients. Furthermore, there is ongoing research into the synthesis of novel benzodioxole structures isolated from natural sources, such as those from the plant Astrodaucus persicus. nih.gov

Interdisciplinary research often combines synthetic chemistry with pharmacology and molecular biology to investigate the mechanism of action of benzodioxole derivatives. These compounds are known to interact with various biological targets, and understanding these interactions is crucial for designing new therapeutic agents. nih.govnih.gov The development of new analytical techniques, including advanced spectroscopic and crystallographic methods, is vital for characterizing these novel compounds and their biological interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Ethyl-2H-1,3-benzodioxol-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using ethyl-substituted benzodioxole precursors. Key steps include precise temperature control (e.g., reflux under inert atmosphere) and solvent selection (e.g., dichloromethane or toluene) to minimize side reactions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. Post-synthesis purification through column chromatography or recrystallization enhances yield and purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethyl substitution and benzodioxole backbone. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and ether (C-O-C) stretches. Mass spectrometry (MS) provides molecular weight confirmation. For structural elucidation, single-crystal X-ray diffraction (as demonstrated for related compounds in ) offers definitive stereochemical details .

Q. What safety protocols are essential when handling this compound in the laboratory?